molecular formula C17H12N4O4 B2368497 4-Nitro-N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]benzamide CAS No. 2415564-54-2

4-Nitro-N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]benzamide

Cat. No.: B2368497
CAS No.: 2415564-54-2
M. Wt: 336.307
InChI Key: QGFPUVGNDMYBMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]benzamide is a complex organic compound that belongs to the class of pyridazinone derivatives. Pyridazinone derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Scientific Research Applications

4-Nitro-N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]benzamide has several scientific research applications:

Future Directions

Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and many drug discovery programs utilize a pyridazine as a core scaffold . Therefore, there is a great desire for the synthesis of novel pyridazine compounds, which have a wide range of pharmacological applications for pharmaceutical industries . This suggests that 4-Nitro-N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]benzamide and its derivatives could be of interest in future drug discovery and development efforts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Amidation: Formation of the benzamide moiety.

    Cyclization: Formation of the pyridazinone ring through cyclization reactions.

The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups to the aromatic rings .

Mechanism of Action

The mechanism of action of 4-Nitro-N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit phosphodiesterase (PDE) enzymes, resulting in increased levels of cyclic adenosine monophosphate (cAMP) and subsequent physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]benzamide is unique due to its specific combination of functional groups and its potential for diverse pharmacological activities. Its nitro group and benzamide moiety provide distinct chemical properties that differentiate it from other pyridazinone derivatives .

Properties

IUPAC Name

4-nitro-N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O4/c22-16-10-9-15(19-20-16)11-1-5-13(6-2-11)18-17(23)12-3-7-14(8-4-12)21(24)25/h1-10H,(H,18,23)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFPUVGNDMYBMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.